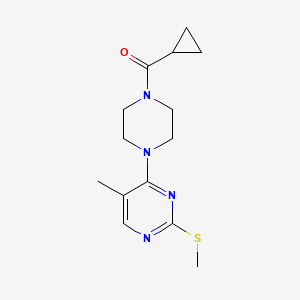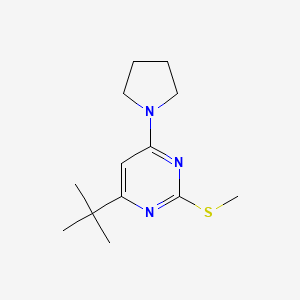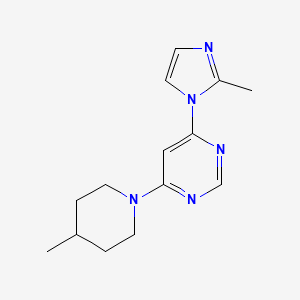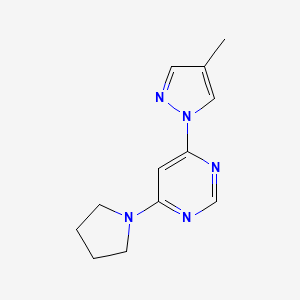![molecular formula C12H15N5O B6441658 4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine CAS No. 2548977-08-6](/img/structure/B6441658.png)
4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine” is a pyrimidine-derived polycyclic nitrogen heterocycle . It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The pyrazole ring is substituted with a methyl group .
Synthesis Analysis
The synthesis of such compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . The synthesis of new ligands that retain the tridentate mode of coordination but combine different azaheteroaromatic fragments in one molecule is important . This allows one to influence the electronic and spatial structure of coordination compounds .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring attached to a pyrazole ring. The pyrazole ring is substituted with a methyl group . This structure is part of a larger class of compounds known as N,N,N-tridentate ligands, which are of interest for the synthesis of transition metal coordination compounds .Chemical Reactions Analysis
The pyrimidine ring in this compound acts as the central azine fragment in the trinuclear backbone . This is due to the possibility of further functionalization of such compounds – pyrimidine 2,4 (6)-diheteroaryl derivatives . It is known that nucleophilic substitution and cross-coupling reactions occur more readily on the pyrimidine versus the pyridine ring .Wissenschaftliche Forschungsanwendungen
4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine has a variety of scientific research applications. It has been used to study the effects of various drugs on the nervous system, as well as to investigate the biochemical and physiological effects of various compounds. This compound has also been used to study the effects of various compounds on cell growth and differentiation. Additionally, this compound has been used to investigate the effects of various compounds on the immune system.
Wirkmechanismus
Target of Action
Similar compounds with a pyrazole core have been known to interact with various targets, including the ret (c-ret) receptor . The RET receptor plays a crucial role in cell growth and differentiation .
Mode of Action
It’s worth noting that similar pyrazole-bearing compounds have shown to inhibit their targets selectively . For instance, BLU-667, a similar compound, has been shown to selectively inhibit RET, thereby disrupting cell signaling .
Biochemical Pathways
Inhibition of the ret receptor, as seen with similar compounds, can disrupt various cellular processes, including cell growth and differentiation .
Pharmacokinetics
Similar compounds are known to have good solubility in dmso , which could potentially impact their bioavailability.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . For instance, compound 13, a similar compound, displayed superior antipromastigote activity .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine in laboratory experiments is its high solubility in a variety of solvents, which makes it easy to use and manipulate. Additionally, this compound is relatively stable, which makes it suitable for long-term experiments. However, there are some limitations to using this compound in laboratory experiments. For example, this compound may interact with other compounds in the reaction mixture, which could lead to unpredictable results. Additionally, the exact mechanism of action of this compound is not fully understood, which could lead to unpredictable results.
Zukünftige Richtungen
There are a variety of potential future directions for research involving 4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine. For example, further research could be conducted to better understand the exact mechanism of action of this compound and its effects on various biochemical and physiological processes. Additionally, further research could be conducted to investigate the potential therapeutic applications of this compound. Additionally, further research could be conducted to investigate the potential interactions between this compound and other compounds. Finally, further research could be conducted to investigate the potential toxicity of this compound.
Synthesemethoden
4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine can be synthesized using a two-step process. The first step involves reacting 4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl chloride with morpholine in a reaction solvent such as acetonitrile. The second step involves adding a base, such as sodium carbonate, to the reaction mixture to form the desired product. This synthesis method has been proven to produce high yields of this compound.
Eigenschaften
IUPAC Name |
4-[6-(4-methylpyrazol-1-yl)pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-10-7-15-17(8-10)12-6-11(13-9-14-12)16-2-4-18-5-3-16/h6-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZQNPRSKAHIOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(pyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441584.png)
![3-[4-(pyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441591.png)
![3-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441596.png)
![2,6-dimethyl-4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6441604.png)


![4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]thiomorpholine](/img/structure/B6441617.png)
![5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441618.png)
![5-fluoro-2,4-dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441623.png)
![3-{4-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441628.png)
![5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B6441630.png)
![2-[4-(1,1-dioxo-1??,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B6441637.png)
